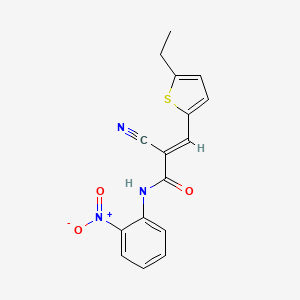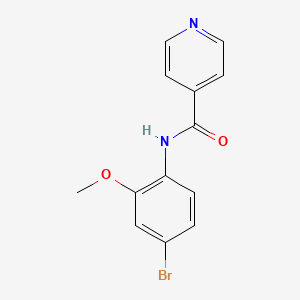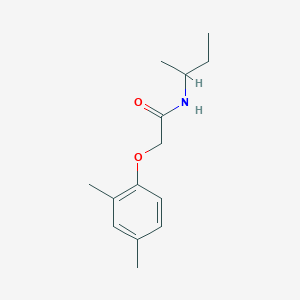![molecular formula C14H15NO4 B4704014 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B4704014.png)
2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
Descripción general
Descripción
2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide, also known as TOA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. TOA is a derivative of coumarin, a natural compound found in many plants and used in various medicinal and industrial applications. In
Aplicaciones Científicas De Investigación
2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, this compound has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. It has been tested against various microorganisms, including bacteria, fungi, and viruses, and has shown promising results. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
In agriculture, this compound has been studied for its potential use as a natural pesticide. It has been shown to have insecticidal activity against various pests, including mosquitoes, ticks, and termites. This compound is also being studied for its potential use as a natural herbicide.
In industry, this compound has been studied for its potential use as a natural dye and as a precursor for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and cyclooxygenase-2. It has also been shown to inhibit the activation of various signaling pathways, including NF-κB and MAPK.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antimicrobial and anti-inflammatory properties. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide in lab experiments is its low toxicity. This compound has been shown to be relatively non-toxic to mammalian cells, making it a safe compound to work with. Another advantage is its scalability. The synthesis method for this compound is simple and efficient, making it easy to produce in large quantities.
One limitation of using this compound in lab experiments is its limited solubility in water. This compound is a hydrophobic compound and requires the use of organic solvents for dissolution. Another limitation is its limited stability. This compound is sensitive to light and air and can degrade over time if not stored properly.
Direcciones Futuras
There are many potential future directions for research on 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide. One area of interest is its potential use as a natural pesticide. Further studies are needed to determine the efficacy and safety of this compound as a pesticide and to develop methods for its application.
Another area of interest is its potential use as a natural dye. This compound has been shown to have strong coloration properties and could be used as a replacement for synthetic dyes that are harmful to the environment.
Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. This could lead to the development of new drugs and therapies for various diseases.
Propiedades
IUPAC Name |
2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-7-4-10(18-6-12(15)16)13-8(2)9(3)14(17)19-11(13)5-7/h4-5H,6H2,1-3H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPOSZLYUPLPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4703934.png)
![ethyl 4-(4-fluorophenyl)-2-{[3-(4-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4703942.png)
![5-cyclopropyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4703950.png)
![8-(2,4,5-trimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4703958.png)

![2-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B4703981.png)
![3-benzyl-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4703992.png)



![N-[2-(2-naphthyloxy)ethyl]nicotinamide](/img/structure/B4704035.png)
![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4704037.png)
![methyl 3-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4704043.png)
![6-bromo-4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-2-(2-methoxyphenyl)quinoline](/img/structure/B4704044.png)